Methyl 5-aminoisoxazole-4-carboxylate

概要

説明

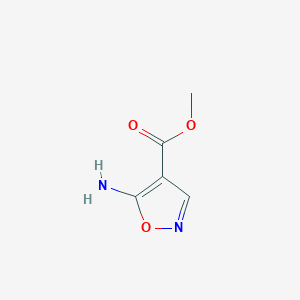

Methyl 5-aminoisoxazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H6N2O3. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 5-aminoisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-2-butanone with ethyl oxalyl chloride in the presence of a base can yield the desired compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Key Reaction Scheme:

-

Arylisothiocyanate + Sodium methyl cyanoacetate → Thioxopropanoate intermediate

-

Thioxopropanoate + Hydroxylamine → Methyl 5-aminoisoxazole-4-carboxylate

Mechanistic Insight : The cyano group’s electrophilicity drives cyclization, favoring isoxazole formation over isoxazolone derivatives .

Catalytic Isomerization

Fe(II)-catalyzed isomerization enables structural diversification:

-

Outcome : Conversion to isoxazole-4-carboxylic esters/amides or methyl oxazole-4-carboxylates (for formyl-substituted precursors) .

Table 1: Isomerization Outcomes Under Fe(II) Catalysis

| Starting Material | Product | Yield (%) |

|---|---|---|

| 4-Acyl-5-methoxyisoxazole | Isoxazole-4-carboxylic ester | 75–90 |

| 4-Formyl-5-methoxyisoxazole | Methyl oxazole-4-carboxylate | 85 |

Mechanistic Pathway :

-

Fe(II)-mediated azirine intermediate formation.

-

Temperature-dependent azirine conversion:

(a) Ester Hydrolysis

-

Saponification : Treatment with NaOH/MeOH converts the methyl ester to 5-aminoisoxazole-4-carboxylic acid (AMIA), a β-amino acid used in peptide synthesis .

(b) Lithiation and Electrophilic Substitution

-

Lithiation : n-BuLi at −78°C deprotonates the 4-position, enabling carboxylation (CO₂) or iodination (I₂) to yield 4-substituted derivatives .

-

Example :

Methyl 5-amino-3-phenylisoxazole-4-carboxylate → 4-Iodo derivative (90% yield) .

Table 2: Representative Peptide Syntheses

| Peptide Sequence | [M + H]⁺ (Found) | [M + H]⁺ (Calc.) |

|---|---|---|

| H-AMIA-DVYT-NH₂ | 620.267 | 620.267 |

| H-AMIA-EAAA-NH₂ | 484.215 | 484.215 |

Substitution Reactions

The 5-amino group undergoes regioselective functionalization:

-

Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives.

-

Diazotization : Forms diazonium salts for coupling with aromatic amines .

Challenges : Steric hindrance from the ester group limits reactivity at the 4-position .

Table 3: Reactivity Trends in Isoxazole Derivatives

| Reaction Type | Substrate | Key Factor Influencing Reactivity |

|---|---|---|

| Cyclization | Thioxopropanoates | Electrophilicity of the cyano group |

| Isomerization | 4-Acyl-5-methoxyisoxazoles | Fe(II) coordination and temperature |

| Lithiation | 3,5-Disubstituted isoxazoles | Stability of the lithio intermediate |

Stability and Storage

科学的研究の応用

Peptide Synthesis

One of the prominent applications of methyl 5-aminoisoxazole-4-carboxylate is in solid-phase peptide synthesis (SPPS). Research has demonstrated its utility as an unnatural β-amino acid, which can be incorporated into peptide chains to create novel peptidomimetics. These compounds show promise as therapeutic agents due to their enhanced stability and biological activity compared to traditional peptides.

Case Study:

A study explored the incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) into peptide sequences. The synthesized peptides were characterized using tandem mass spectrometry, revealing that AMIA could effectively couple with resin-bound peptides under various conditions. This suggests that this compound can serve as a versatile building block for new classes of bioactive peptides .

Drug Development

This compound derivatives have been investigated for their potential as drug candidates. Their structural features allow for modifications that can enhance pharmacological properties, such as improved solubility and bioavailability.

Data Table: Potential Drug Candidates Derived from this compound

Synthesis of Novel Compounds

This compound is utilized in the organic synthesis of various compounds, including agrochemicals and pharmaceuticals. Its ability to act as a masked 1,3-dicarbonyl equivalent makes it valuable in synthetic pathways aimed at creating complex molecular architectures.

Case Study:

Research indicates that derivatives of this compound can be employed as intermediates in the synthesis of insecticides and fungicides, showcasing its relevance in agrochemistry . The structural versatility allows chemists to explore diverse reaction pathways leading to functionalized products.

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests numerous avenues for future research:

- Enhanced Peptidomimetics: Investigating further modifications to improve the efficacy and specificity of peptidomimetics derived from this compound.

- Targeted Drug Delivery Systems: Developing formulations that utilize this compound derivatives for targeted delivery in therapeutic applications.

- Sustainable Synthesis Methods: Exploring greener synthetic methods involving this compound to reduce environmental impact while maintaining efficiency.

作用機序

The mechanism of action of methyl 5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

類似化合物との比較

Methyl 5-aminoisoxazole-4-carboxylate can be compared with other similar compounds, such as:

- Methyl 5-methylthiazole-4-carboxylate

- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

- Methyl 3-(4-methylphenyl)-5-isoxazolecarboxylate

- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific amino and carboxylate groups, which confer distinct chemical reactivity and biological properties .

生物活性

Methyl 5-aminoisoxazole-4-carboxylate (MAIC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of MAIC, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MAIC has the molecular formula and features a five-membered isoxazole ring, which contributes to its biological activity. The presence of an amino group and a carboxylate moiety enhances its reactivity and interaction with biological targets.

The biological activity of MAIC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator depending on its structural modifications. Key mechanisms include:

- Enzyme Inhibition : MAIC can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It has been observed to modulate receptor activity, influencing signal transduction pathways that are critical for cell survival and proliferation.

Antimicrobial Properties

MAIC exhibits promising antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and interferes with metabolic functions, leading to cell death.

Anticancer Activity

Research has highlighted the potential of MAIC as an anticancer agent. In vitro studies have demonstrated that MAIC can induce apoptosis in various cancer cell lines, including prostate cancer cells (LNCaP). The compound's mechanism involves:

- Microtubule Disruption : Similar to established chemotherapeutics, MAIC has been shown to partially depolymerize microtubules, which is crucial for mitosis.

- Cell Cycle Arrest : It can induce G2/M phase arrest, preventing cancer cells from dividing.

Research Findings and Case Studies

The following table summarizes key findings from recent studies on MAIC:

Synthesis and Derivatives

MAIC serves as a precursor for synthesizing various derivatives that may enhance its biological activity. Research indicates that modifications to the isoxazole ring or amino group can lead to compounds with improved efficacy against specific targets.

Synthesis Methods

Recent advancements in synthetic methodologies have allowed for efficient production of MAIC derivatives:

- Condensation Reactions : Utilizing arylisothiocyanates and sodium methyl cyanoacetate has proven effective in yielding high-purity products.

- Functionalization : Post-synthetic modifications enable the introduction of additional functional groups to tailor biological properties.

特性

IUPAC Name |

methyl 5-amino-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERNWBIIYUJWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403897 | |

| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145798-74-9 | |

| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。